An In-depth Technical Guide to 2-(4-Pyridinyl)benzaldehyde (CAS: 176526-00-4)
An In-depth Technical Guide to 2-(4-Pyridinyl)benzaldehyde (CAS: 176526-00-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Pyridinyl)benzaldehyde is a versatile bifunctional molecule increasingly recognized for its utility as a key building block in the synthesis of complex organic compounds. Its unique structure, featuring a reactive aldehyde group ortho to a pyridinyl moiety, makes it a valuable precursor for a diverse range of derivatives with potential applications in medicinal chemistry, materials science, and agrochemicals. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and known applications of 2-(4-Pyridinyl)benzaldehyde, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
2-(4-Pyridinyl)benzaldehyde is a beige solid at room temperature.[1][2] Its core structure consists of a benzaldehyde ring substituted with a pyridine ring at the 2-position. This arrangement of aromatic systems influences its reactivity and potential for intermolecular interactions.
| Property | Value | Source |
| CAS Number | 176526-00-4 | [1][2] |
| Molecular Formula | C₁₂H₉NO | [1][2] |
| Molecular Weight | 183.21 g/mol | [1][2] |
| Appearance | Beige solid | [1][2] |
| Purity | ≥95% (NMR) | [1][2] |
| Storage Conditions | 0-8 °C, under inert atmosphere | [1][3][4] |
Synthesis
The primary and most efficient method for the synthesis of 2-(4-Pyridinyl)benzaldehyde and its isomers is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
Experimental Protocol: Suzuki-Miyaura Coupling
Reactants:
-
2-Bromobenzaldehyde
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Pyridine-4-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
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Solvent: Toluene/Water mixture (e.g., 4:1 v/v)
Procedure:
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add 2-bromobenzaldehyde (1 equivalent), pyridine-4-boronic acid (1.1 equivalents), and sodium carbonate (2 equivalents).
-
Add the toluene/water solvent mixture.
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Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas the system.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-(4-Pyridinyl)benzaldehyde.
Synthesis Workflow
Spectroscopic Data
Detailed spectroscopic data for 2-(4-Pyridinyl)benzaldehyde is not widely published. However, data for its isomers, such as 4-(2-Pyridyl)benzaldehyde, are available and provide a strong basis for the expected spectral characteristics.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet around 10.0 ppm), and a complex pattern of aromatic protons in the region of 7.0-9.0 ppm. The protons on the pyridine ring will be deshielded due to the electronegativity of the nitrogen atom, appearing at the lower field end of the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will feature a distinctive signal for the carbonyl carbon of the aldehyde group at approximately 190-195 ppm. The aromatic carbons will resonate in the 120-160 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group around 1700 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C and C=N stretching vibrations of the aromatic and pyridine rings (in the 1400-1600 cm⁻¹ region).[8]
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (183.21 g/mol ).
| Spectroscopic Data (Predicted/Inferred) | |
| ¹H NMR | Aldehyde proton (s): ~10.0 ppm |
| Aromatic protons (m): 7.0-9.0 ppm | |
| ¹³C NMR | Carbonyl carbon: ~190-195 ppm |
| Aromatic carbons: 120-160 ppm | |
| IR (cm⁻¹) | C=O stretch: ~1700 |
| Aromatic C-H stretch: 3000-3100 | |
| Aromatic C=C/C=N stretch: 1400-1600 | |
| MS (m/z) | Molecular Ion (M⁺): 183 |
Applications in Drug Discovery and Materials Science
2-(4-Pyridinyl)benzaldehyde is a valuable intermediate in several areas of chemical research and development due to its versatile reactivity.[1][2]
Pharmaceutical Synthesis
The compound serves as a crucial starting material for the synthesis of various pharmaceutical agents. Its derivatives have been investigated for a range of therapeutic applications, including:
-
Neurological Disorders: As a precursor to molecules targeting the central nervous system.[1]
-
Anticancer Agents: Used in the development of novel compounds with potential cytotoxic activity against cancer cell lines.[1][2]
-
Antimicrobial Agents: The pyridine moiety is a common feature in many antimicrobial drugs, and this benzaldehyde derivative provides a scaffold for the synthesis of new antibacterial and antifungal compounds.
Ligand Development and Catalysis
The nitrogen atom in the pyridine ring can act as a ligand, coordinating to metal centers. This property makes 2-(4-Pyridinyl)benzaldehyde a useful building block for the synthesis of custom ligands for metal complexes used in catalysis.[1]
Materials Science
-
Fluorescent Probes: The conjugated aromatic system can be extended and modified to create fluorescent molecules for biological imaging.[1]
-
Organic Electronics: Derivatives of this compound have potential applications in the development of organic light-emitting diodes (OLEDs) and other organic semiconductor materials.[2]
Agrochemicals
The compound is also explored in the formulation of new agrochemicals, potentially offering novel solutions for pest control.[1]
Potential Applications
Signaling Pathways
Currently, there is a lack of specific published research directly linking 2-(4-Pyridinyl)benzaldehyde or its immediate derivatives to the modulation of particular signaling pathways. However, given its application in the synthesis of anticancer and neurological disorder-related compounds, it is plausible that its derivatives may interact with various cellular signaling cascades. Further research is required to elucidate the specific molecular targets and mechanisms of action of compounds derived from this versatile building block.
Conclusion
2-(4-Pyridinyl)benzaldehyde is a chemical intermediate with significant potential in diverse fields, most notably in pharmaceutical research and materials science. Its straightforward synthesis via Suzuki-Miyaura coupling and the reactivity of its aldehyde and pyridinyl functionalities make it an attractive starting material for the creation of novel and complex molecules. While detailed biological studies on this specific compound are limited, its role as a precursor to bioactive molecules warrants further investigation into the pharmacological properties and mechanisms of action of its derivatives. This guide provides a foundational understanding for researchers and developers looking to utilize this compound in their synthetic and discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-(Pyridin-4-yl)benzaldehyde | 176526-00-4 [sigmaaldrich.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-Pyridin-2-ylbenzaldehyde | C12H9NO | CID 1515240 - PubChem [pubchem.ncbi.nlm.nih.gov]
